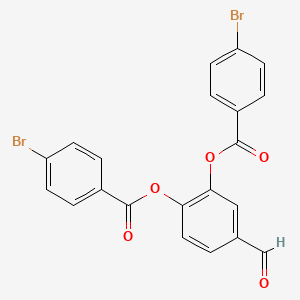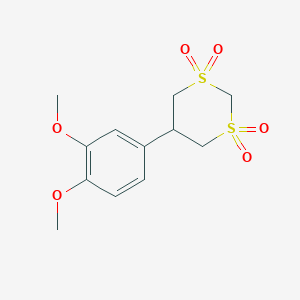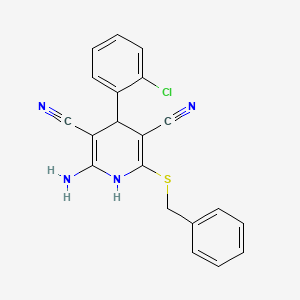![molecular formula C17H14BrN3 B11096202 2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-BROMOANILINO)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a brominated aniline group attached to an indole core, which is further substituted with a cyanide group.
Preparation Methods
The synthesis of 2-[(3-BROMOANILINO)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . The brominated aniline group can be introduced through electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-[(3-BROMOANILINO)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-BROMOANILINO)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The brominated aniline group may enhance the compound’s binding affinity and specificity towards certain targets. The cyanide group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A brominated indole derivative used in organic synthesis.
Compared to these compounds, 2-[(3-BROMOANILINO)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE is unique due to the presence of both a brominated aniline group and a cyanide group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14BrN3 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-[(3-bromoanilino)methyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14BrN3/c1-21-16-8-3-2-7-14(16)15(10-19)17(21)11-20-13-6-4-5-12(18)9-13/h2-9,20H,11H2,1H3 |
InChI Key |
GRBYBQQAKAEKIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CNC3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide](/img/structure/B11096119.png)
![N,N'-{sulfanediylbis[(1-oxoethane-2,1-diyl)(1E)hydrazin-2-yl-1-ylidene(1E)eth-1-yl-1-ylidenebenzene-4,1-diyl]}bis(3,5-dinitrobenzamide)](/img/structure/B11096128.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11096148.png)
![Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11096158.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B11096162.png)

![N-(2,3-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11096174.png)
![9a'-Hydroxy-1'-oxo-1',2',5a',6',7',8',9',9a'-octahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B11096180.png)
![1-[4-(4-Chlorophenyl)-2,3'-diphenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethanone](/img/structure/B11096187.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B11096191.png)

![2-(Furan-2-yl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11096220.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-({4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B11096221.png)
